molecular formula C16H12ClNO B2792441 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one CAS No. 412022-79-8

2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2792441
CAS No.: 412022-79-8
M. Wt: 269.73
InChI Key: QXRBUGZOPDWQSM-UHFFFAOYSA-N
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Description

2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a chloro group attached to an ethanone moiety, which is further connected to a phenyl-substituted indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of 2-phenylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.

Scientific Research Applications

2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one include other indole derivatives such as 1-(2-phenyl-1H-indol-3-yl)ethanone and 2-(1H-indol-3-yl)ethanone. These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the chloro group in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-10-14(19)15-12-8-4-5-9-13(12)18-16(15)11-6-2-1-3-7-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBUGZOPDWQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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